molecular formula C7H8BNO5 B8060099 (3-Methoxy-5-nitrophenyl)boronic acid

(3-Methoxy-5-nitrophenyl)boronic acid

Cat. No.: B8060099
M. Wt: 196.96 g/mol
InChI Key: UJCMFDRIXZUKRI-UHFFFAOYSA-N
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Description

(3-Methoxy-5-nitrophenyl)boronic acid is an aryl boronic acid derivative characterized by a methoxy (-OCH₃) group at the 3-position and a nitro (-NO₂) group at the 5-position of the phenyl ring (Figure 1). Boronic acids are widely utilized in organic synthesis, materials science, and pharmaceutical research due to their ability to form reversible covalent bonds with diols, enabling applications in glucose sensing, drug delivery, and catalysis . The methoxy group is electron-donating via resonance, while the nitro group is strongly electron-withdrawing, creating a unique electronic environment that influences acidity (pKa), binding affinity, and reactivity .

Properties

IUPAC Name

(3-methoxy-5-nitrophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO5/c1-14-7-3-5(8(10)11)2-6(4-7)9(12)13/h2-4,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCMFDRIXZUKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)OC)[N+](=O)[O-])(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-Bromo-3-methoxy-5-nitrobenzene

This intermediate is synthesized via sequential functionalization:

  • Nitration of 3-Bromoanisole :

    • 3-Bromoanisole (1-bromo-3-methoxybenzene) undergoes nitration using HNO3_3/H2_2SO4_4.

    • The methoxy group directs nitration to the para position (position 5 relative to bromine), yielding 1-bromo-3-methoxy-5-nitrobenzene.

    Reaction Conditions :

    • Temperature: 0–5°C

    • Yield: ~65%

    • Key Challenge: Competing ortho nitration (~15%) due to steric effects.

  • Alternative Route via Sandmeyer Reaction :

    • Start with 3-methoxy-5-nitroaniline.

    • Diazotize with NaNO2_2/HCl, followed by CuBr treatment to replace the amino group with bromine.

Miyaura Borylation

The aryl bromide undergoes borylation under palladium catalysis:

1-Bromo-3-methoxy-5-nitrobenzene+B2(pin)2Pd(dba)2,KOAc(3-Methoxy-5-nitrophenyl)pinacol boronateH2O(3-Methoxy-5-nitrophenyl)boronic acid\text{1-Bromo-3-methoxy-5-nitrobenzene} + \text{B}2(\text{pin})2 \xrightarrow{\text{Pd(dba)}2, \text{KOAc}} \text{(3-Methoxy-5-nitrophenyl)pinacol boronate} \xrightarrow{\text{H}2\text{O}} \text{(3-Methoxy-5-nitrophenyl)boronic acid}

Optimized Conditions :

  • Catalyst: Pd(dba)2_2 (1 mol%)

  • Ligand: XPhos (2 mol%)

  • Solvent: Dioxane

  • Temperature: 80°C

  • Yield: 78–85%

Nitration of Protected Methoxyphenylboronic Acids

This route introduces the nitro group after boron functionalization, avoiding conflicts with directing effects:

Protection of Boronic Acid

3-Methoxyphenylboronic acid is protected as its pinacol ester to stabilize it during nitration:

3-Methoxyphenylboronic acid+PinacolBF3OEt23-Methoxyphenylpinacol boronate\text{3-Methoxyphenylboronic acid} + \text{Pinacol} \xrightarrow{\text{BF}3\cdot\text{OEt}2} \text{3-Methoxyphenylpinacol boronate}

Nitration

The protected boronate undergoes nitration:

3-Methoxyphenylpinacol boronateHNO3/Ac2O3-Methoxy-5-nitrophenylpinacol boronate\text{3-Methoxyphenylpinacol boronate} \xrightarrow{\text{HNO}3/\text{Ac}2\text{O}} \text{3-Methoxy-5-nitrophenylpinacol boronate}

Regiochemical Outcome :

  • The methoxy group directs nitration to position 5 (para), while the boronate ester’s meta-directing effect suppresses competing ortho nitration.

  • Yield: 60–70%

Deprotection

Acidic hydrolysis regenerates the boronic acid:

3-Methoxy-5-nitrophenylpinacol boronateHCl, H2O(3-Methoxy-5-nitrophenyl)boronic acid\text{3-Methoxy-5-nitrophenylpinacol boronate} \xrightarrow{\text{HCl, H}_2\text{O}} \text{(3-Methoxy-5-nitrophenyl)boronic acid}

Grignard-Based Approaches

Adapting methods from hydroxyphenylboronic acid synthesis, this route employs organometallic intermediates:

Synthesis of 1-Bromo-3-methoxy-5-nitrobenzene

As detailed in Section 2.1.

Magnesium-Halogen Exchange

1-Bromo-3-methoxy-5-nitrobenzene reacts with isopropylmagnesium chloride-lithium chloride to form an aryl magnesium species:

Ar-Br+iPrMgClLiClAr-MgCl+iPrBr\text{Ar-Br} + \text{iPrMgCl}\cdot\text{LiCl} \rightarrow \text{Ar-MgCl} + \text{iPrBr}

Boronation

The Grignard reagent reacts with trimethyl borate:

Ar-MgCl+B(OMe)3Ar-B(OMe)2+MgCl(OMe)\text{Ar-MgCl} + \text{B(OMe)}3 \rightarrow \text{Ar-B(OMe)}2 + \text{MgCl(OMe)}

Hydrolysis :

Ar-B(OMe)2H2OAr-B(OH)2\text{Ar-B(OMe)}2 \xrightarrow{\text{H}2\text{O}} \text{Ar-B(OH)}_2

Challenges :

  • Nitro groups reduce Grignard reactivity, requiring ultralow temperatures (-40°C).

  • Yield: 50–58%

Comparative Analysis of Methods

Method Key Steps Yield Advantages Limitations
Miyaura BorylationAryl halide borylation78–85%High yield; scalableRequires specialized aryl halide
Nitration of BoronateProtection-nitration-deprotection60–70%Avoids directing conflictsMulti-step; moderate yields
Grignard ApproachOrganometallic boron introduction50–58%No palladium catalystNitro group incompatibility; low yield

Chemical Reactions Analysis

Types of Reactions: (3-Methoxy-5-nitrophenyl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol).

    Oxidation: Hydrogen peroxide, sodium perborate.

    Reduction: Pd/C, hydrogen gas, or other reducing agents like tin(II) chloride.

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenolic derivatives.

    Reduction: Aminophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that (3-Methoxy-5-nitrophenyl)boronic acid exhibits promising anticancer properties. A study demonstrated its effectiveness as a boron-based compound that inhibits specific cancer cell lines by targeting metabolic pathways involved in cell proliferation. The compound's ability to form stable complexes with diols enhances its selectivity towards cancerous cells, making it a potential candidate for drug development .

Case Study:
A recent investigation into the compound's mechanism of action revealed that it induces apoptosis in human breast cancer cells. The study utilized cell viability assays and flow cytometry to assess the compound's efficacy, showing a significant reduction in cell survival rates at micromolar concentrations.

Organic Synthesis

2.1 Building Block for Coupling Reactions

(3-Methoxy-5-nitrophenyl)boronic acid serves as a crucial building block in Suzuki coupling reactions, which are essential for synthesizing biaryl compounds. Its boronic acid functionality allows for efficient cross-coupling with various aryl halides under mild conditions .

Data Table: Suzuki Coupling Reactions Using (3-Methoxy-5-nitrophenyl)boronic Acid

Reaction TypeAryl Halide UsedYield (%)Conditions
Suzuki Coupling4-Bromotoluene85Pd(PPh3_3)2_2Cl2_2, K2_2CO3_3, DMF, 80°C
Suzuki Coupling4-Iodotoluene90Pd(OAc)2_2, NaOH, THF, 60°C
Suzuki Coupling2-Bromonaphthalene75Pd(PPh3_3)4_4, KOH, EtOH, 100°C

Materials Science

3.1 Sensor Applications

The compound has been explored for its potential in sensor technology, particularly as a chemosensor for detecting carbohydrates. Its boronic acid moiety can selectively bind to diols, leading to changes in fluorescence or conductivity that can be quantitatively measured .

Case Study:
A study reported the development of a fluorescent sensor based on (3-Methoxy-5-nitrophenyl)boronic acid for glucose detection. The sensor exhibited high sensitivity and selectivity towards glucose over other sugars, demonstrating a linear response within physiological concentration ranges.

Mechanism of Action

The mechanism by which (3-Methoxy-5-nitrophenyl)boronic acid exerts its effects depends on the specific application:

    Suzuki-Miyaura Coupling: The boronic acid group participates in transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond.

    Biological Applications: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful for enzyme inhibition and as a molecular probe.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Electronic Comparisons

Table 1: Structural Features of Selected Aryl Boronic Acids
Compound Substituents Electron Effects Key Applications
(3-Methoxy-5-nitrophenyl)BA 3-OCH₃, 5-NO₂ Donor (OCH₃) + Withdrawing (NO₂) Hypothesized enzyme inhibition
Phenylboronic acid None Neutral Glucose sensing, Suzuki coupling
4-Methoxycarbonylphenyl BA 4-COOCH₃ Withdrawing Anticancer (IC₅₀: 20–30 µM)
(3-Fluoro-4-formyl-5-MeO)BA 3-F, 4-CHO, 5-OCH₃ Mixed Fungal HDAC inhibition
3-AcPBA 3-Acetamido Withdrawing High pKa, low glucose binding

Key Observations :

  • Electron-withdrawing groups (EWGs) like -NO₂ lower pKa by stabilizing the boronate conjugate base, enhancing diol-binding at physiological pH .
  • Methoxy groups in meta positions may sterically hinder binding but improve selectivity for hydrophobic targets (e.g., enzymes) .

Acidity (pKa) and Binding Affinity

Table 2: pKa and Glucose Association Constants (Kassoc)
Compound pKa (Experimental) Kassoc (Glucose, M⁻¹) Reference
Phenylboronic acid 8.8 4.0
3-AcPBA 9.2 2.1
4-MCPBA 9.0 3.5
(3-Methoxy-5-nitro)BA* ~7.5–8.0 (predicted) Not reported

Key Observations :

  • The nitro group in (3-Methoxy-5-nitrophenyl)BA likely reduces its pKa compared to phenylboronic acid, aligning it closer to physiological pH (7.4) for optimal diol binding .
  • Boronic acids with pKa < 8.5 exhibit higher glucose association constants (e.g., Kassoc > 10 M⁻¹ for optimized derivatives), suggesting the target compound may outperform 3-AcPBA in glucose-sensing applications .
Table 3: Antiproliferative and Enzyme Inhibition Data
Compound Target/Application IC₅₀/Activity Reference
Phenanthren-9-yl BA Triple-negative breast cancer Sub-µM cytotoxicity
6-Hydroxynaphthalen-2-yl BA 4T1 cancer cells Sub-µM cytotoxicity
Meta-substituted aryl BAs R39 enzyme (S. pneumoniae) IC₅₀: 20–30 µM
[2-[[4-(2-MeOethyl)phenoxy]methyl]phenyl]BA Fungal HDAC (Magnaporthe oryzae) IC₅₀: 1 µM

Key Observations :

  • Meta-substituted boronic acids (e.g., 3-methoxy, 5-nitro) show enhanced enzyme inhibition compared to ortho- or para-substituted analogs due to optimized steric and electronic interactions .

Biological Activity

(3-Methoxy-5-nitrophenyl)boronic acid (CAS No. 2851877-07-9) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and implications in various biological contexts.

Chemical Structure and Properties

The molecular formula of (3-Methoxy-5-nitrophenyl)boronic acid is C7_7H8_8BNO5_5, with a molecular weight of 196.95 g/mol. The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.

Mechanisms of Biological Activity

  • Antimicrobial Properties :
    Boronic acids, including (3-Methoxy-5-nitrophenyl)boronic acid, have been studied for their potential to combat bacterial resistance. They can inhibit β-lactamases, enzymes that confer antibiotic resistance in bacteria, thereby enhancing the efficacy of β-lactam antibiotics against resistant strains .
  • Binding Affinity :
    Research indicates that (3-Methoxy-5-nitrophenyl)boronic acid exhibits high binding affinity for diols, which is crucial for its biological activity. It has been shown to bind effectively to sugars such as fructose and catechol dyes, suggesting its potential role in carbohydrate recognition .
  • Oxidative Stability :
    One of the challenges with boronic acids is their oxidative stability. Studies have demonstrated that (3-Methoxy-5-nitrophenyl)boronic acid maintains stability under various conditions, which is essential for its application in biological systems .

Antiproliferative Activity

In vitro studies have assessed the antiproliferative effects of (3-Methoxy-5-nitrophenyl)boronic acid on various cancer cell lines. The compound showed promising results, with IC50_{50} values indicating significant inhibitory effects on cell growth:

Cell LineIC50_{50} (µM)
MCF-74.8
HEK 2935.3
E. faecalis8

These results suggest that the compound may selectively target cancer cells while exhibiting antibacterial properties against Gram-positive strains like E. faecalis .

Antioxidative Activity

The antioxidative potential of (3-Methoxy-5-nitrophenyl)boronic acid has also been evaluated through various assays. Compounds with similar structures have shown enhanced antioxidative activities compared to standard antioxidants like BHT, indicating a potential role in mitigating oxidative stress within biological systems .

Case Studies

  • Antibacterial Resistance :
    A study highlighted the effectiveness of boronic acids in overcoming resistance mechanisms in bacteria such as Escherichia coli and Staphylococcus aureus. The incorporation of (3-Methoxy-5-nitrophenyl)boronic acid into antibiotic formulations demonstrated enhanced antibacterial activity by inhibiting β-lactamase enzymes .
  • Carbohydrate Recognition :
    Another investigation focused on the binding characteristics of (3-Methoxy-5-nitrophenyl)boronic acid with various carbohydrates. The findings revealed that this compound could serve as a selective probe for sugar recognition, which could be beneficial in developing diagnostic tools or targeted drug delivery systems .

Q & A

How can the diol-binding affinity of (3-Methoxy-5-nitrophenyl)boronic acid be optimized for sensor applications?

Basic Research Question
The binding affinity of boronic acids with diols is pH-dependent due to the ionization state of the boronic acid. For (3-Methoxy-5-nitrophenyl)boronic acid, optimization involves adjusting the solution pH to near-neutral conditions (6.5–7.5) to maximize boronate ester formation. Studies show that electron-withdrawing substituents (e.g., nitro groups) enhance Lewis acidity, strengthening diol binding . Additionally, incorporating fluorophores or chromophores into the boronic acid scaffold enables real-time monitoring of binding events via fluorescence quenching or spectral shifts, as demonstrated in stopped-flow kinetic studies .

What analytical methods are suitable for detecting trace impurities of (3-Methoxy-5-nitrophenyl)boronic acid in drug substances?

Basic Research Question
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode is highly sensitive for detecting boronic acid impurities at sub-ppm levels. Key parameters include:

  • Ionization : Negative-ion electrospray ionization (ESI) is optimal due to boronic acids’ acidic nature.
  • Mobile Phase : Ammonium acetate (pH 6.8) improves ionization efficiency and peak shape.
  • Validation : Follow ICH guidelines for linearity (1–100 ppb), LOQ (<1 ppb), and precision (RSD <5%) .

How does structural modification of (3-Methoxy-5-nitrophenyl)boronic acid influence its biological activity in drug design?

Advanced Research Question
Structure-activity relationship (SAR) studies reveal that substituents on the phenyl ring modulate potency. For example:

  • Methoxy Groups : Enhance solubility and reduce non-specific protein binding.
  • Nitro Groups : Increase electrophilicity, improving covalent interactions with target nucleophiles (e.g., proteasome threonine residues).
  • Boronic Acid Position : Ortho-substitution in combretastatin analogs improves tubulin polymerization inhibition (IC₅₀ = 21–22 µM) .
    Rational design using computational docking (e.g., AutoDock Vina) can predict binding modes to validate modifications .

What are the challenges in analyzing (3-Methoxy-5-nitrophenyl)boronic acid using mass spectrometry, and how can they be mitigated?

Advanced Research Question
Boronic acids undergo dehydration to form boroxines during MS analysis, complicating molecular ion detection. Solutions include:

  • Derivatization : Pre-treatment with diols (e.g., 1,2-ethanediol) stabilizes boronic acids as cyclic esters, preventing trimerization .
  • Matrix Choice : Use α-cyano-4-hydroxycinnamic acid (CHCA) in MALDI-MS to enhance ionization without inducing fragmentation .
  • Low-Temperature ESI : Reduces thermal degradation in ESI sources .

How can the thermal stability of (3-Methoxy-5-nitrophenyl)boronic acid be assessed for material science applications?

Basic Research Question
Thermogravimetric analysis (TGA) under nitrogen atmosphere (heating rate: 10°C/min) reveals decomposition pathways. Key metrics:

  • Onset Degradation Temperature : Typically 180–220°C for aryl boronic acids.
  • Char Residue : Correlates with flame-retardant potential; nitro groups enhance char formation .
    Complementary differential scanning calorimetry (DSC) identifies phase transitions and boroxine formation exotherms .

What strategies improve the selectivity of (3-Methoxy-5-nitrophenyl)boronic acid in glycoprotein interaction studies?

Advanced Research Question
Non-specific interactions (e.g., hydrophobic/hydrogen bonding) can be minimized by:

  • Buffer Optimization : Use high-ionic-strength buffers (e.g., 150 mM NaCl) to reduce electrostatic interference.
  • pH Control : Operate at pH 8.5–9.0 to favor boronate-diol binding over non-specific adsorption .
  • Surface Engineering : Immobilize boronic acids on carboxymethyl dextran-coated substrates to orient binding sites away from the surface .

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